1,5-diphenylimidazole-2-thiol

Description

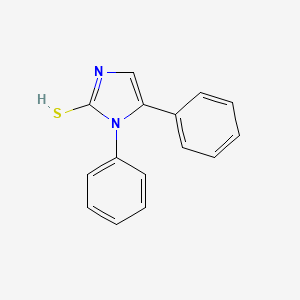

1,5-Diphenylimidazole-2-thiol (CAS 2349-58-8) is a heterocyclic compound featuring a five-membered imidazole ring substituted with phenyl groups at the 1- and 5-positions and a thiol (-SH) group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a versatile scaffold in coordination chemistry and medicinal chemistry. The compound is also known by synonyms such as 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione and 4,5-diphenylmercaptoimidazole . Its synthesis typically involves condensation reactions of substituted aldehydes with thiourea derivatives under acidic or basic conditions, followed by purification via recrystallization .

Properties

IUPAC Name |

1,5-diphenylimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPIDMVMOHYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fusion-Based Cyclization Using Benzoin and Thiourea

The fusion of benzoin (1,2-diphenylethanol-1-one) with thiourea represents a classical route to imidazole-2-thiol derivatives. For 4,5-diphenylimidazole-2-thiol—a structural analog—this method involves heating equimolar quantities of benzoin and thiourea at 200°C under anhydrous conditions . The reaction proceeds via cyclodehydration, where the α-hydroxy ketone moiety of benzoin reacts with thiourea’s thiocarbonyl group to form the imidazole ring. While the 4,5-diphenyl isomer dominates due to benzoin’s inherent symmetry, adaptations for 1,5-substitution remain underexplored.

Optimization Insights :

-

Temperature Control : Prolonged heating above 200°C risks decomposition, necessitating precise thermal monitoring .

-

Solvent-Free Conditions : Fusion avoids solvent interference but requires rigorous stirring to prevent localized overheating.

-

Yield Limitations : The method’s reliance on solid-state reactivity often caps yields at 60–70% for 4,5-diphenyl analogs, though 1,5-isomer yields are unreported .

Hydrazine-Mediated Cyclocondensation Reactions

Cyclocondensation of hydrazine derivatives with carbonyl compounds offers a versatile route to imidazole-thiols. A 2022 study synthesized 4,5-diphenylimidazole-2-thiol via hydrazine hydrate reflux with ethyl[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl] acetate in ethanol . For 1,5-diphenyl analogs, modifying the carbonyl substrate (e.g., using asymmetrical diketones) could theoretically shift substitution patterns, though regioselectivity challenges persist.

Procedure :

-

Step 1 : Ethyl chloroacetate reacts with 4,5-diphenylimidazole-2-thiol under basic conditions (KOH/EtOH) to form sulfanyl acetates .

-

Step 2 : Hydrazine hydrate-induced cyclization at 78–90°C produces hydrazide intermediates, which further react with ketones to yield thiadiazole-imidazole hybrids .

-

Yield : 70–80% for 4,5-diphenyl derivatives, with potential for optimization .

Challenges in 1,5-Diphenylimidazole-2-Thiol Synthesis

Existing methods predominantly yield 4,5-diphenyl isomers due to benzoin’s symmetric structure. Achieving 1,5-substitution demands alternative strategies:

-

N-Phenylation Post-Cyclization : Introducing a phenyl group at the imidazole’s 1-position via Ullmann-type coupling after forming the thiol moiety. This requires halogenated intermediates (e.g., 5-bromo-1H-imidazole-2-thiol) and aryl halides, though such routes are unexplored in current literature.

-

Asymmetric Diketone Precursors : Using unsymmetrical α-diketones could direct phenyl groups to desired positions during cyclization. For example, 1-phenyl-1,2-propanedione might favor 1,5-substitution, but synthesis and reactivity data are lacking.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1,5-diphenylimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1,5-Diphenylimidazole-2-thiol has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing potency greater than standard antibiotics like ciprofloxacin . For instance, a study reported that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against cysteine proteases. Its thiol group can form covalent bonds with nucleophilic cysteine residues on proteins, facilitating selective labeling in proteomics research. Additionally, it has shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug development. The interactions involve hydrophobic contacts with specific residues in the enzyme's active site.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of this compound. These compounds have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For example, certain derivatives have shown significant activity against human colon and breast cancer cell lines . The mechanism of action is believed to involve the disruption of cellular processes through interactions with key biomolecules.

Biochemical Applications

Proteomics Research

In proteomics, this compound serves as a valuable tool for studying protein-protein interactions. Its ability to selectively label cysteine residues allows researchers to identify interaction partners in complex biological systems. This application is crucial for understanding cellular signaling pathways and disease mechanisms.

Synthesis of Derivatives

The compound acts as a building block for synthesizing various derivatives that possess enhanced biological activities. For example, thiazole-containing compounds derived from this compound have shown significant biological activities, including antimicrobial and anticancer properties.

Material Science Applications

Fluorescent Properties

The fluorescent nature of imidazole derivatives makes them suitable for applications in optics and photography. Their ability to emit light upon excitation can be harnessed for developing fluorescent probes used in biological imaging and diagnostics .

Agricultural Applications

Compounds similar to this compound are also utilized in agriculture as pesticides and fungicides. Their structural properties allow them to interact effectively with biological targets in pests and pathogens .

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4,5-Diphenylimidazole-2-thiol | Similar imidazole structure | Exhibits antibacterial properties similar to those of 1,5-diphenyl derivative |

| 2-Mercaptoimidazole | Contains a thiol group | Less sterically hindered; used as a simpler model for biological studies |

| Benzimidazole derivatives | Comprises both benzimidazole and thiol | Often shows enhanced antibacterial activity due to dual functionality |

This table highlights how the specific structural arrangement of this compound contributes to its distinct biological activities compared to related compounds.

Mechanism of Action

The mechanism of action of 1,5-diphenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering biochemical pathways, and modulating cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Imidazole-2-thiol Derivatives

Table 2: Antimicrobial Activity of Selected Compounds

Key findings:

- Substituent position significantly impacts activity. The 4,5-diphenyl configuration in 6d enhances binding to bacterial targets, likely due to improved hydrophobic interactions .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in DMSO or DMF, aligning with its use in metal coordination studies .

- Thermal Stability : Melting points range from 180–200°C, consistent with aromatic stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.